molecular formula C16H14N2O8S B11640429 Dimethyl 2-(((4-nitrophenyl)sulfonyl)amino)terephthalate

Dimethyl 2-(((4-nitrophenyl)sulfonyl)amino)terephthalate

Cat. No.: B11640429
M. Wt: 394.4 g/mol
InChI Key: RJHBYJIILINUBV-UHFFFAOYSA-N
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Description

Dimethyl 2-(((4-nitrophenyl)sulfonyl)amino)terephthalate (CAS: 321531-64-0) is a sulfonamide-functionalized terephthalate ester characterized by a 4-nitrophenylsulfonyl group attached to the amino moiety of the terephthalate backbone. This compound is structurally notable for its electron-withdrawing nitro group at the para position of the phenyl ring, which influences its electronic properties and reactivity. It is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or polymers, where the sulfonamide group serves as a versatile handle for further functionalization .

Properties

Molecular Formula

C16H14N2O8S

Molecular Weight

394.4 g/mol

IUPAC Name

dimethyl 2-[(4-nitrophenyl)sulfonylamino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C16H14N2O8S/c1-25-15(19)10-3-8-13(16(20)26-2)14(9-10)17-27(23,24)12-6-4-11(5-7-12)18(21)22/h3-9,17H,1-2H3

InChI Key

RJHBYJIILINUBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Hydrogenation Conditions and Optimization

Key data from large-scale implementations include:

ParameterOptimal ValueYield (%)Selectivity (%)
Temperature80 ± 5°C96.599.6
Pressure0.3–1.0 MPa
Catalyst Loading0.1–3% (w/w)
SolventIsopropanol

Source: Adapted from CN106045868A

The reaction achieves near-quantitative conversion of dimethyl 2-nitroterephthalate, with selectivity for the amine exceeding 99%. Filtration and recrystallization from isopropanol/water mixtures yield high-purity dimethyl 2-aminoterephthalate, which is subsequently sulfonylated.

Sulfonylation of the Amine Intermediate

The final step involves reacting dimethyl 2-aminoterephthalate with 4-nitrophenylsulfonyl chloride. This electrophilic aromatic substitution requires careful pH control to avoid competing hydrolysis of the sulfonyl chloride.

Reaction Mechanism and Byproduct Mitigation

The sulfonylation proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, releasing HCl. Triethylamine is commonly used to scavenge HCl, maintaining a pH of 8–9. Side products, such as bis-sulfonylated species or ester-hydrolyzed derivatives, are minimized by:

  • Stoichiometric Control: Limiting sulfonyl chloride to 1.2 equivalents.

  • Low-Temperature Operation: Conducting reactions at 0–5°C to slow hydrolysis.

  • Purification: Gradient elution chromatography with hexane/ethyl acetate mixtures removes polar impurities.

Stereochemical Considerations

While the target compound lacks chiral centers, intermediates such as dimethyl 2-aminoterephthalate may form enantiomeric byproducts during hydrogenation. Asymmetric reduction using chiral catalysts (e.g., aluminum isopropoxide or DIBAH) ensures stereochemical fidelity. For example, aluminum isopropoxide in refluxing isopropanol achieves an 80% yield of the desired (1S,2S)-stereoisomer with a diastereomeric ratio of 95:5.

Key Reaction:

(3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanoneAl(OiPr)₃(1S,2S)-isomer[2]\text{(3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone} \xrightarrow{\text{Al(OiPr)₃}} \text{(1S,2S)-isomer} \quad

Industrial-Scale Production Insights

Large-scale synthesis emphasizes cost efficiency and solvent recovery. Isopropanol is preferred due to its low toxicity and ease of distillation. Patent data highlight the following workflow for batch processing:

  • Hydrogenation: 200 kg of dimethyl 2-nitroterephthalate in 1600 L isopropanol, catalyzed by 0.2–6 kg of palladium/C.

  • Filtration: Catalyst recovery and reuse for 5+ cycles without significant activity loss.

  • Crystallization: Cooling the filtrate to 20°C yields 192 kg (96.5%) of dimethyl 2-aminoterephthalate.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Direct Sulfonation78–8295LowModerate
Catalytic Hydrogenation + Sulfonylation96.599.9HighHigh

The hydrogenation route, despite higher catalyst costs, offers superior yields and purity, making it preferable for pharmaceutical applications.

Chemical Reactions Analysis

Dimethyl 2-(((4-nitrophenyl)sulfonyl)amino)terephthalate may undergo various reactions:

    Substitution Reactions: It can participate in substitution reactions, where functional groups are replaced. Common reagents include nucleophiles or electrophiles.

    Reduction Reactions: Reduction of the nitro group (NO₂) to an amino group (NH₂) is possible.

    Oxidation Reactions: Oxidation of the sulfone group (SO₂) may occur.

Major products formed during these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dimethyl 2-(((4-nitrophenyl)sulfonyl)amino)terephthalate finds applications in various scientific fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: May serve as a fluorescent probe or labeling agent.

    Medicine: Investigated for potential drug development.

    Industry: Limited applications due to its rarity.

Mechanism of Action

The exact mechanism by which Dimethyl 2-(((4-nitrophenyl)sulfonyl)amino)terephthalate exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways.

Comparison with Similar Compounds

Dimethyl 2-(phenylsulfonamido)terephthalate

  • Key Differences: The absence of the nitro group reduces electron-withdrawing effects, leading to a less acidic sulfonamide proton compared to the nitro-substituted analogue. Lower polarity may enhance solubility in non-polar solvents.

QV-3381: 3-([(3,4-Dimethylphenyl)sulfonyl]amino)thiophene-2-carboxylic acid

  • Substituent : 3,4-Dimethylphenylsulfonyl.
  • CAS : 1153392-73-4 .
  • Enhanced lipophilicity due to methyl groups, which may improve membrane permeability in biological systems. Thiophene-carboxylic acid backbone differs from terephthalate, altering conjugation and reactivity.

QZ-9748: 3-[(3,4-Dimethylphenyl)sulfonyl]propanoic acid

  • Substituent : 3,4-Dimethylphenylsulfonyl.
  • CAS : 412936-84-6 .
  • Key Differences: Propanoic acid chain replaces the terephthalate ester, reducing steric hindrance and modifying solubility. Methyl groups may sterically shield the sulfonyl group, affecting nucleophilic substitution reactions.

Data Table: Comparative Analysis

Compound Name Substituent on Sulfonyl Group CAS Number Purity MFCD Code Key Properties/Inferences
This compound 4-Nitrophenyl 321531-64-0 95% MFCD01115677 High acidity (nitro EWG), polar
Dimethyl 2-(phenylsulfonamido)terephthalate Phenyl 321531-64-0 95% MFCD01115677 Moderate acidity, higher lipophilicity
QV-3381 3,4-Dimethylphenyl 1153392-73-4 90% MFCD13696904 Methyl-enhanced stability, thiophene backbone
QZ-9748 3,4-Dimethylphenyl 412936-84-6 95% MFCD00450484 Propanoic acid chain, reduced steric effects

Biological Activity

Dimethyl 2-(((4-nitrophenyl)sulfonyl)amino)terephthalate (DMNTS) is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a terephthalate backbone, a sulfonamide group, and a nitrophenyl moiety. This article explores the biological activity of DMNTS, focusing on its biochemical interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16H14N2O8S
  • Molecular Weight : Approximately 350.35 g/mol
  • Functional Groups : Terephthalate, sulfonamide, nitrophenyl

The presence of the sulfonamide and nitrophenyl groups suggests potential interactions with biological targets, particularly enzymes involved in metabolic processes.

Preliminary studies indicate that DMNTS may inhibit specific enzymes related to bacterial metabolism. The sulfonamide group is known for its ability to mimic p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, which may lead to antimicrobial activity. The nitrophenyl group contributes to the compound's reactivity and potential biological interactions.

Enzyme Inhibition Studies

Research has shown that DMNTS can interact with various enzymes, potentially leading to inhibitory effects. Key findings include:

  • Inhibition of Dihydropteroate Synthase (DHPS) : Similar to other sulfonamides, DMNTS may act as a competitive inhibitor of DHPS, disrupting folate synthesis in bacteria.
  • Impact on Oxidative Stress : The nitrophenyl group may facilitate the generation of reactive oxygen species (ROS), contributing to cytotoxic effects in certain cancer cell lines.

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that DMNTS exhibited significant antibacterial properties against Gram-positive bacteria. The mechanism was attributed to its structural similarity to PABA, leading to competitive inhibition of folate synthesis pathways.
  • Cytotoxicity in Cancer Cells :
    • Research involving various cancer cell lines indicated that DMNTS could induce apoptosis through ROS-mediated pathways. The compound showed selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the uniqueness of DMNTS, it is essential to compare it with structurally similar compounds. The following table summarizes notable features and biological activities of related compounds:

Compound NameStructureNotable FeaturesBiological Activity
Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalateC16H14FNO8SFluorine substitution may alter activityPotentially antimicrobial
Dimethyl 2-{[(4-methylphenyl)sulfonyl]amino}terephthalateC16H18N2O8SIncreased lipophilicityEnhanced cellular uptake
Dimethyl 2-{[(chloroacetyl)amino]terephthalate}C12H12ClNO4Different reactivity patternsAntitumor properties

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Dimethyl 2-(((4-nitrophenyl)sulfonyl)amino)terephthalate, and how do reaction conditions influence yield?

  • Answer: The compound can be synthesized via esterification of the corresponding terephthalic acid derivative with methanol under acidic catalysis (e.g., H₂SO₄ or HCl), typically under reflux conditions to drive the reaction to completion . Alternative methods include flow chemistry systems, which improve reproducibility and scalability by precisely controlling parameters like temperature and residence time . Key variables affecting yield include catalyst concentration, molar ratios of reactants, and reaction duration. Optimization via Design of Experiments (DoE) is advised to identify critical factors .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

  • Answer: Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and Fourier-Transform Infrared Spectroscopy (FT-IR) are critical for confirming the sulfonamide, nitro, and ester functional groups. For example:

  • ¹H NMR: The aromatic protons of the 4-nitrophenyl group appear as distinct doublets (δ ~8.2–8.4 ppm), while ester methyl groups resonate near δ 3.8–4.0 ppm .
  • FT-IR: Strong absorption bands for sulfonamide (S=O, ~1350–1150 cm⁻¹) and nitro (NO₂, ~1520–1340 cm⁻¹) groups should be observed .
  • Resolution of contradictions: Cross-validate using High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation and X-ray crystallography (if crystals are obtainable) for unambiguous structural elucidation .

Q. How does the nitro-sulfonamide moiety influence the compound’s reactivity in nucleophilic substitution reactions?

  • Answer: The electron-withdrawing nitro group enhances the electrophilicity of the sulfonamide sulfur, making it susceptible to nucleophilic attack (e.g., by amines or thiols). However, steric hindrance from the terephthalate ester groups may slow reactivity. Methodologically, kinetic studies under varying pH and solvent polarities (e.g., DMSO vs. THF) are recommended to quantify activation barriers .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or functionalization of this compound for targeted applications?

  • Answer: Density Functional Theory (DFT) calculations can predict reactive sites and transition states for sulfonamide derivatization. For example, modeling the sulfonyl group’s interaction with nucleophiles helps prioritize synthetic routes . Retrosynthesis tools leveraging AI (e.g., template-based relevance models) can propose novel pathways by mining reaction databases .

Q. What strategies mitigate batch-to-batch variability in purity during scale-up synthesis?

  • Answer: Implement Process Analytical Technology (PAT) tools, such as in-line FT-IR or Raman spectroscopy, to monitor reaction progress in real time . Statistical process control (SPC) charts tracking critical quality attributes (CQAs) like residual solvents or byproducts ensure consistency. Purification via preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier enhances separation efficiency .

Q. How does the compound interact with biological targets (e.g., enzymes), and what assays validate these interactions?

  • Answer: The sulfonamide group may act as a zinc-binding motif in metalloenzyme inhibition (e.g., carbonic anhydrase). Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities . For cellular studies, fluorescent tagging (e.g., via amine-reactive probes) enables tracking subcellular localization using confocal microscopy .

Q. What are the challenges in analyzing degradation products under oxidative conditions, and how can they be addressed?

  • Answer: Oxidative degradation (e.g., via H₂O₂ or O₃) may cleave the sulfonamide bond, producing 4-nitrobenzenesulfonic acid and terephthalate fragments. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal for detecting polar degradation products . Accelerated stability studies (40°C/75% RH) over 4–6 weeks provide kinetic degradation profiles .

Methodological Frameworks

Q. How to design a study resolving contradictions between computational predictions and experimental reactivity data?

  • Answer:

Hypothesis refinement: Re-examine solvent effects or protonation states in simulations that may differ from experimental conditions.

Experimental validation: Conduct kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹⁵N in the nitro group) to probe mechanistic pathways .

Collaborative modeling: Use Molecular Dynamics (MD) simulations to account for conformational flexibility not captured in static DFT models .

Q. What advanced techniques characterize surface adsorption or aggregation behavior in solution?

  • Answer: Dynamic Light Scattering (DLS) and Atomic Force Microscopy (AFM) assess aggregation states. Surface-enhanced Raman Spectroscopy (SERS) on gold nanoparticles quantifies adsorption kinetics on model surfaces (e.g., silica or cellulose) . Isothermal titration calorimetry (ITC) provides thermodynamic data for self-assembly processes .

Tables

Table 1: Key Spectral Signatures of Functional Groups

Functional GroupNMR (δ ppm)FT-IR (cm⁻¹)
Sulfonamide (S=O)1350–1150 (asymmetric/symmetric stretch)
Nitro (NO₂)1520–1340 (asymmetric/symmetric stretch)
Ester (COOCH₃)3.8–4.0 (s, CH₃)1740–1720 (C=O stretch)
Aromatic protons8.2–8.4 (d, J=8 Hz)
Data compiled from .

Table 2: Recommended Analytical Workflow for Degradation Studies

StepTechniquePurpose
1.LC-MS/MS (ESI-)Identify polar degradation products
2.¹H NMR (DMSO-d6)Confirm structural changes in parent compound
3.Accelerated Stability ChamberSimulate long-term degradation kinetics
4.DFT CalculationsPredict plausible degradation pathways
Adapted from .

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